2-Iodo-6-nitrobenzonitrile
Description
2-Iodo-6-nitrobenzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the ortho position (C2), a nitro group (-NO₂) at the meta position (C6), and a nitrile group (-CN) at the para position relative to iodine. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C7H3IN2O2 |
|---|---|
Molecular Weight |
274.02 g/mol |
IUPAC Name |
2-iodo-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H3IN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H |
InChI Key |
OFOAJCHZFBHSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The closest analog in the provided evidence is 2-Iodo-6-nitroaniline (CAS: 100704-34-5), which replaces the nitrile group (-CN) with an amine (-NH₂) at the benzenoid position. Key differences include:
Electronic Effects :
- The nitrile group (-CN) in this compound is strongly electron-withdrawing, enhancing the ring’s electrophilicity at the para position. This contrasts with the electron-donating amine (-NH₂) in 2-Iodo-6-nitroaniline, which activates the ring for electrophilic substitution at ortho/para positions .
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